LY-411575 Isomer 2 vs. Deshydroxy LY-411575: Potency Differential in Notch Processing Inhibition
LY-411575 isomer 2 (as the active (S,S,S)-enantiomer) exhibits substantially higher potency for Notch S3 cleavage inhibition compared to its deshydroxy analog. The parent LY-411575 scaffold inhibits Notch cleavage with an IC₅₀ of 0.39–0.41 nM in APP or NΔE expressing HEK293 cells . In contrast, Deshydroxy LY-411575 (Dibenzazepine, DBZ, YO-01027) inhibits Notch processing with an IC₅₀ of 1.7 nM in SupT1 cells, representing an approximately 4.3-fold reduction in potency . This differential reflects the structural contribution of the hydroxyacetyl moiety to γ-secretase binding affinity.
| Evidence Dimension | Notch cleavage inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.39–0.41 nM (Notch S3 cleavage) |
| Comparator Or Baseline | Deshydroxy LY-411575 (Dibenzazepine/DBZ/YO-01027): 1.7 nM (Notch processing) |
| Quantified Difference | ~4.3-fold higher potency for LY-411575 isomer 2 relative to Deshydroxy analog |
| Conditions | LY-411575: APP or NΔE expressing HEK293 cells; Deshydroxy LY-411575: SupT1 cells |
Why This Matters
This ~4.3-fold potency advantage directly impacts dose-response experimental design and the concentration range required to achieve equivalent Notch pathway modulation in cellular assays.
